molecular formula C6H10O B1584624 (R)-(+)-3-Methylcyclopentanone CAS No. 6672-30-6

(R)-(+)-3-Methylcyclopentanone

Cat. No. B1584624
CAS RN: 6672-30-6
M. Wt: 98.14 g/mol
InChI Key: AOKRXIIIYJGNNU-RXMQYKEDSA-N
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Description

This typically includes the compound’s molecular formula, molecular weight, and structural formula. The compound’s IUPAC name is also part of its description.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, polarity, and reactivity.


Scientific Research Applications

Photoelectron Spectroscopy and Circular Dichroism

(R)-3-Methylcyclopentanone [(R)-3-MCP] has been studied using photoelectron spectroscopy and photoelectron circular dichroism (PECD). This research has shown the sensitivity of PECD methodology to conformational and structural changes in unoriented (R)-3-MCP in the gas phase, which is significant for the characterization of chiral molecular systems (Turchini et al., 2013).

Circular Dichroism in Different Phases

Studies on the linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone (R-3MCP) in both the gas and liquid phases have been conducted. These investigations have provided valuable insights into the chiroptical properties of R-3MCP, enhancing our understanding of its behavior in different states (Li et al., 2006).

Vibrational Raman Optical Activity

Research involving vibrational Raman optical activity (ROA) of R-3MCP has contributed significantly to the field. These studies, which include both experimental and theoretical aspects, have enabled a better understanding of the ROA signals present in R-3MCP (Polavarapu et al., 1993).

IR Spectroscopy in Different Matrices

Infrared (IR) spectroscopy of R3MCP in various matrices, including para-hydrogen and argon, has been a focus of research. This work involves high-resolution spectroscopy and computational analysis to investigate molecular conformation, providing valuable insights into the structural properties of R3MCP (Al-Basheer, 2016).

Optical Activity and Environmental Impacts

The study of optical rotatory dispersion of R-3MCP under isolated and solvated conditions has helped to understand the impact of environmental factors on its chiroptical properties. This research has implications for understanding the intrinsic behavior of such compounds in different environments (Lahiri et al., 2013).

Circular Dichroism in Ionization Processes

Research on the circular dichroism (CD) in ion yield for R-3MCP during different excitation/ionization schemes has revealed important aspects of CD in molecular ionization processes. This work contributes to a better understanding of the cumulative CD effect in successive electronic transitions (Bornschlegl et al., 2007).

Conformational Studies and Specific Rotation

Investigations into the conformer populations of R-3MCP using various spectroscopic techniques have provided insights into the conformer equilibrium and their specific rotation properties. This research is crucial for understanding the molecular dynamics and chiroptical behavior of R-3MCP (He et al., 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This involves discussing potential future research directions. It could include potential applications of the compound, or new reactions that could be explored.


For a specific compound like “®-(+)-3-Methylcyclopentanone”, you would need to look up these details in chemical databases, scientific literature, or textbooks. Please note that not all compounds will have information available on all these aspects, especially if they are not widely studied. If you have access to a university library, they often have subscriptions to databases like SciFinder or Reaxys which are excellent resources for this kind of information. You can also use public databases like PubChem, ChemSpider, and Google Scholar to find information. Please remember to always cite your sources when using information from these databases.


properties

IUPAC Name

(3R)-3-methylcyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-5-2-3-6(7)4-5/h5H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKRXIIIYJGNNU-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985281
Record name (R)-3-Methylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(+)-3-Methylcyclopentanone

CAS RN

6672-30-6
Record name (+)-3-Methylcyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6672-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylcyclopentanone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006672306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-3-Methylcyclopentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-3-methylcyclopentanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLCYCLOPENTANONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374105OS0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
282
Citations
W Al-Basheer - Journal of Applied Spectroscopy, 2014 - Springer
Recorded temperature-dependent Raman spectra of neat (R)-3-methylcyclopentanone (R3MCP) over the Raman active C–H stretch region (2850–3000 cm –1 ) are being employed to …
Number of citations: 10 link.springer.com
W Al-Basheer, RM Pagni… - The Journal of Physical …, 2007 - ACS Publications
Temperature-dependent electronic circular dichroism (CD) spectra are reported for (R)-(+)-3-methylcyclopentanone (R3MCP) in 34 solvents. Analysis of these data yielded the enthalpy …
Number of citations: 43 pubs.acs.org
R Li, R Sullivan, W Al-Basheer, RM Pagni… - The Journal of …, 2006 - pubs.aip.org
Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone (R-3 MCP) is reported in the gas and liquid phases. Measurements of (2+ 1) resonance-enhanced multiphoton …
Number of citations: 91 pubs.aip.org
J He, AG Petrovic, PL Polavarapu - The Journal of Physical …, 2004 - ACS Publications
Experimental mid-infrared absorption and vibrational circular dichroism (VCD) spectra of (R)-(+)-3-methylcyclopentanone were measured in CCl 4 solution. Theoretical absorption and …
Number of citations: 46 pubs.acs.org
N Lin, F Santoro, X Zhao, A Rizzo… - The Journal of Physical …, 2008 - ACS Publications
The vibrationally resolved electronic circular dichroism (ECD) spectra of the two dominant conformers of (R)-(+)-3-methylcyclopentanone in gas phase are computed by density …
Number of citations: 81 pubs.acs.org
W Al-Basheer - Journal of solution chemistry, 2012 - Springer
Density Functional Theory (DFT) calculations of infrared spectra for the optimized geometries of the R-(+)-3-methylcyclopentanone (R3MCP) equatorial-methyl and axial-methyl …
Number of citations: 16 link.springer.com
PL Polavarapu, PK Bose, L Hecht… - The Journal of Physical …, 1993 - ACS Publications
Vibrational Raman optical activity (ROA) spectra of 3-methylcyclopentanone with excellent signal-to-noise ratio obtained on a new ROA spectrometer and corresponding ab initio …
Number of citations: 30 pubs.acs.org
D Kröner, T Gaebel - The Journal of Physical Chemistry A, 2015 - ACS Publications
In mass spectrometry enantiomers can be distinguished by multiphoton ionization employing circular polarized laser pulses. The circular dichroism (CD) is detected from the normalized …
Number of citations: 1 pubs.acs.org
S Turchini, D Catone, N Zema, G Contini… - …, 2013 - Wiley Online Library
… and conformers: Temperature-dependent photoelectron circular dichroism (PECD) studies of the HOMO state and the carbonyl carbon 1s core level of R-3-methylcyclopentanone (R-3-…
N Lin, F Santoro, A Rizzo, Y Luo, X Zhao… - The Journal of …, 2009 - ACS Publications
A harmonic adiabatic approach in combination with density functional response theory for computing two-photon vibronically resolved circular dichroism spectra of chiral molecules is …
Number of citations: 53 pubs.acs.org

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